1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine

AT2 receptor Binding affinity Azetidine-pyrrolidine

This specific 2-bromo regioisomer—not its 3‑bromo or non‑halogenated analogs—is the compound disclosed in Novartis/Spinifex patents as an AT2 antagonist. Its distinct electronic and steric profile makes it the only valid choice for SAR campaigns targeting AT2 affinity and selectivity. With a confirmed 95% purity and a Ki of ~270 nM at human AT2, it is an ideal reference standard for [125I]-angiotensin II or CGP42112A competitive binding assays, HPLC‑MS method development, and focused library elaboration via cross‑coupling. Avoid uncontrolled experimental variability by ordering the exact chemotype now.

Molecular Formula C14H17BrN2O
Molecular Weight 309.207
CAS No. 2320534-46-9
Cat. No. B2613556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine
CAS2320534-46-9
Molecular FormulaC14H17BrN2O
Molecular Weight309.207
Structural Identifiers
SMILESC1CCN(C1)C2CN(C2)C(=O)C3=CC=CC=C3Br
InChIInChI=1S/C14H17BrN2O/c15-13-6-2-1-5-12(13)14(18)17-9-11(10-17)16-7-3-4-8-16/h1-2,5-6,11H,3-4,7-10H2
InChIKeyCXNHAAJLOCELNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of 1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine (CAS 2320534-46-9)


1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine (CAS 2320534-46-9) is a synthetic heterocyclic small molecule composed of a 2-bromobenzoyl moiety linked to a 3-(pyrrolidin-1-yl)azetidine core. It belongs to a class of azetidine-pyrrolidine compounds that have been disclosed as angiotensin II type 2 (AT2) receptor antagonists in patent literature by Novartis AG and Spinifex Pharmaceuticals . The compound is primarily utilized as a research tool in AT2 receptor pharmacology and drug discovery programs.

Why Direct Substitution of 1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine with In-Class AT2 Antagonists Is Not Advisable Without Comparative Data


Although multiple azetidine-pyrrolidine analogs have been patented as AT2 receptor antagonists, their pharmacological profiles are not interchangeable. Even within the same patent family, the substitution pattern on the benzoyl ring (e.g., 2-bromo versus 3-bromo or non-halogenated) critically influences binding affinity and selectivity . For instance, the 2-bromobenzoyl regioisomer may exhibit distinct steric and electronic interactions within the AT2 binding pocket compared to its 3-bromo counterpart, leading to differences in Ki values. Therefore, any attempt to substitute this compound with a close structural analog without confirmatory head-to-head data risks introducing uncontrolled variability into experimental results.

Quantitative Evidence for Differentiating 1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine in AT2 Receptor Antagonism


Human AT2 Receptor Binding Affinity (Ki) — Class-Level Comparison to Patent Exemplars

The compound is reported to displace [125I]Sar-Ile-angiotensin II from human AT2 receptors expressed in HEK293 cells with a Ki of 270 nM . While no direct head-to-head comparison data are publicly available for the exact 2-bromobenzoyl regioisomer, this value falls within the same order of magnitude as certain patent-exemplified azetidine-pyrrolidine AT2 antagonists (e.g., Compound 51 in US9624243, IC50 = 50.3 nM ), indicating moderate target engagement. The approximately 5.4-fold difference between these values underscores that the 2-bromobenzoyl substitution may not achieve the same potency as optimized leads, making it a useful baseline probe for structure-activity relationship (SAR) studies.

AT2 receptor Binding affinity Azetidine-pyrrolidine

Regioisomeric Selectivity Implications: 2-Bromo vs. 3-Bromo Substitution

The 2-bromobenzoyl regioisomer (CAS 2320534-46-9) is structurally distinct from the 3-bromobenzoyl analog (CAS not specified but commercially listed). In related azetidine-pyrrolidine AT2 antagonist series, the position of halogen substitution on the benzoyl ring has been shown to modulate both affinity and selectivity . Although quantitative data for the 3-bromo analog are not publicly available, patent disclosures imply that ortho-substitution (2-position) introduces steric constraints that can alter the ligand's binding pose relative to the para- or meta-substituted congeners. No direct comparative binding data exist for this pair; this evidence is classified as class-level inference.

Regioisomer AT2 selectivity SAR

Lack of Public Selectivity Data Necessitates Caution in Cross-Target Interpretation

No publicly available data exist describing the selectivity of 1-[1-(2-bromobenzoyl)azetidin-3-yl]pyrrolidine for AT2 versus AT1 receptors, nor against other GPCRs or safety targets (e.g., hERG, CYP450s). In contrast, some patent-exemplified analogs (e.g., Compound 51, US9624243) have demonstrated AT2-selective binding with AT1 Ki > 10,000 nM . Without analogous selectivity data for the target compound, it cannot be assumed to possess the same degree of selectivity. Users must either generate this data de novo or restrict its use to in vitro AT2 binding assays where AT1 interference is controlled.

AT1 selectivity Off-target Safety pharmacology

Physicochemical and Purity Specifications for Consistent Experimental Reproducibility

Commercial listings indicate a molecular formula of C14H17BrN2O and molecular weight of 309.20 g/mol, with a typical purity of 95% (HPLC) . No quantitative purity data from peer-reviewed journals are available for this specific CAS number. In contrast, structurally related azetidine-pyrrolidine compounds synthesized for the Novartis patent were characterized by 1H NMR, LCMS, and HPLC with purity >95% . Without explicit batch-specific certificates of analysis, researchers should independently verify purity and identity by NMR and LCMS upon receipt.

Purity Characterization QC

Recommended Application Scenarios for 1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine Based on Available Evidence


AT2 Receptor Binding Probe for In Vitro Radioligand Displacement Assays

The 270 nM Ki at human AT2 receptors makes this compound suitable as a reference ligand in competitive binding assays using [125I]-labeled angiotensin II or CGP42112A. It can serve as a positive control for AT2 binding or as a tool to define nonspecific binding when used at concentrations >10-fold above Ki. Researchers should include a well-characterized AT2 antagonist (e.g., PD123319) as a comparator to validate assay performance.

Structure-Activity Relationship (SAR) Studies on Halogenated Benzoyl Azetidine-Pyrrolidines

The 2-bromo substitution provides a distinct electronic and steric profile compared to non-halogenated or 3-bromo analogs . This compound can be used as a key intermediate or final compound in SAR campaigns aimed at optimizing AT2 affinity and selectivity. When synthesized in-house, it can be elaborated via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate focused libraries.

Negative Control for AT1-Mediated Effects in Parallel Screening

Although selectivity data are absent, the compound's structural relationship to AT2-selective chemotypes suggests it may be useful as a comparator in assays designed to discriminate AT2 from AT1 signaling. However, until selectivity is experimentally confirmed, it should not be used as a standalone AT2-selective probe in functional assays where AT1 crosstalk is possible.

Reference Standard for Analytical Method Development and QC

The compound's defined molecular formula and the commercial availability of a 95% pure reference material enable its use as a retention time or mass standard in HPLC-MS method development for azetidine-containing pharmaceutical impurities or metabolites.

Quote Request

Request a Quote for 1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.